molecular formula C10H11NO2 B2400290 6-hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one CAS No. 1239768-83-2

6-hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B2400290
CAS No.: 1239768-83-2
M. Wt: 177.203
InChI Key: KNEMDRZCNPEHJN-UHFFFAOYSA-N
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Description

6-Hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one is a bicyclic organic compound featuring a partially hydrogenated quinoline core with hydroxyl (-OH) and methyl (-CH₃) substituents at positions 6 and 8, respectively. This scaffold is structurally versatile, with modifications at these positions significantly influencing its physicochemical properties, synthetic accessibility, and biological activity.

Properties

IUPAC Name

6-hydroxy-8-methyl-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-6-4-8(12)5-7-2-3-9(13)11-10(6)7/h4-5,12H,2-3H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNEMDRZCNPEHJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239768-83-2
Record name 6-hydroxy-8-methyl-1,2,3,4-tetrahydroquinolin-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-aminoacetophenone and methyl acrylate, the compound can be synthesized via a multi-step process involving condensation, cyclization, and hydrolysis reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form a dihydro derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 6-oxo-8-methyl-3,4-dihydroquinolin-2(1H)-one.

    Reduction: Formation of 6-hydroxy-8-methyl-1,2,3,4-tetrahydroquinolin-2(1H)-one.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research indicates that 6-hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one exhibits significant antimicrobial properties. Its structure allows it to interact with biological targets, making it a candidate for the development of new antimicrobial agents. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi, suggesting its potential use in treating infections caused by resistant strains.

Anticonvulsant Properties
The compound is also being investigated for its anticonvulsant effects. In a series of studies, derivatives similar to this compound were tested for their ability to inhibit seizures in animal models. These studies indicated that certain modifications to the molecular structure enhance its efficacy as an anticonvulsant agent .

Inhibition of Acetylcholinesterase
A significant application of this compound is its role as an acetylcholinesterase inhibitor. This activity is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease. Compounds structurally related to this compound have shown promising results in inhibiting human recombinant acetylcholinesterase, indicating their potential as multitarget small molecules for therapeutic interventions .

Biological Research

Cancer Research
The antiproliferative activity of this compound has been explored in various cancer cell lines. Studies have demonstrated its potential to inhibit cell growth in human cervical carcinoma (HeLa) and colorectal adenocarcinoma (HT-29) cells. This suggests that the compound may play a role in cancer treatment strategies by targeting specific pathways involved in tumor growth .

Topoisomerase Inhibition
Recent findings indicate that compounds similar to this compound can act as inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This activity positions the compound as a candidate for developing new antibiotics against Gram-negative bacteria .

Synthetic Applications

Chemical Synthesis Intermediates
this compound serves as an important intermediate in synthesizing other pharmacologically active compounds. For example, it is utilized in the preparation of cilostazol, a drug used to treat intermittent claudication. The synthesis process involves alkylating the phenolic group of 6-hydroxy-3,4-dihydroquinolinone with specific reagents under controlled conditions to yield high-purity products suitable for pharmaceutical applications .

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntimicrobialVarious bacteria< 10
AnticonvulsantAnimal modelsNot specified
Acetylcholinesterase InhibitionHuman recombinant AChE0.29
AntiproliferativeHeLa cellsNot specified
Topoisomerase InhibitionE. coli DNA gyraseNot specified

Mechanism of Action

The mechanism of action of 6-hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The hydroxyl group and the quinoline ring are crucial for its activity, allowing it to form hydrogen bonds and π-π interactions with its targets.

Comparison with Similar Compounds

Structural Comparison

  • 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one (C₉H₉NO₂): Lacks the 8-methyl group, reducing steric hindrance and lipophilicity compared to the target compound.
  • 8-Methyl-3,4-dihydroquinolin-2(1H)-one (C₁₀H₁₁NO): Retains the 8-methyl group but lacks the 6-hydroxy substituent, leading to lower polarity and altered reactivity .
  • 6-Amino-8-fluoro-3,4-dihydroquinolin-2(1H)-one (C₉H₉FN₂O): Substitution with amino and fluorine groups introduces distinct electronic and steric effects, which may enhance binding to biological targets like neurotransmitter receptors .

Physicochemical Properties

Compound Name Substituents Molecular Weight Melting Point (°C) Key Properties
6-Hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one 6-OH, 8-CH₃ 193.20 Not reported High polarity due to -OH; moderate lipophilicity from -CH₃
6-Hydroxy-3,4-dihydroquinolin-2(1H)-one 6-OH 163.17 Not reported Enhanced water solubility via hydrogen bonding
8-Methyl-3,4-dihydroquinolin-2(1H)-one 8-CH₃ 161.20 Not reported Increased lipophilicity; reduced hydrogen-bonding capacity
6-Methoxy-3,4-dihydroquinolin-2(1H)-one 6-OCH₃ 177.20 138.5–140.2 Higher metabolic stability than -OH analogs
6-Nitro-8-fluoro-3,4-dihydroquinolin-2(1H)-one 6-NO₂, 8-F 210.16 Not reported Electron-withdrawing groups may enhance electrophilic reactivity

Key Observations :

  • The hydroxyl group in the target compound improves solubility but may reduce metabolic stability compared to methoxy analogs .

Data Table: Comparative Overview of Key Compounds

Compound Name Molecular Formula Substituents Molecular Weight Key Applications/Findings Evidence Source
This compound C₁₀H₁₁NO₂ 6-OH, 8-CH₃ 193.20 Hypothesized CNS activity Inferred
6-Amino-8-fluoro-3,4-dihydroquinolin-2(1H)-one C₉H₉FN₂O 6-NH₂, 8-F 180.18 Potential antimicrobial agent [16]
6-Methoxy-3,4-dihydroquinolin-2(1H)-one C₁₀H₁₁NO₂ 6-OCH₃ 177.20 High-yield synthesis (96%) [5]
8-Methyl-3,4-dihydroquinolin-2(1H)-one C₁₀H₁₁NO 8-CH₃ 161.20 Intermediate for pharmaceutical synthesis [19]

Biological Activity

6-Hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one is a compound belonging to the quinoline family, which is recognized for its diverse biological activities. Research has indicated its potential in various therapeutic applications, particularly in antimicrobial and anticancer domains. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a quinoline core with a hydroxyl group at the 6th position and a methyl group at the 8th position. This unique arrangement enhances its reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, potentially altering their activity.
  • Receptor Binding : It can bind to cellular receptors, influencing signaling pathways.
  • DNA Interaction : The compound may also interact with DNA, leading to effects on gene expression and cellular proliferation.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effective inhibition at low concentrations.

Anticancer Activity

Research indicates that this compound possesses anticancer properties. For instance, it has been evaluated for its ability to inhibit colorectal cancer (CRC) cell growth by inducing oxidative stress and cellular apoptosis. The mechanism involves disrupting the balance of reactive oxygen species (ROS), leading to cell death in cancerous cells .

Study on Anticancer Properties

In a recent study focused on CRC, the compound was found to suppress colony formation and migration of HCT-116 cells. It also deregulated proteins involved in cell proliferation and metastasis. These findings suggest that this compound could serve as a lead compound in drug discovery targeting CRC .

Antimicrobial Evaluation

Another investigation assessed the compound's efficacy against Mycobacterium tuberculosis. The results indicated that it exhibited good activity against multiple strains of drug-resistant tuberculosis, highlighting its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundHighModerateEnzyme inhibition; ROS induction
8-HydroxyquinolineModerateLowMetal chelation
6-MethylquinolineLowModerateReceptor binding

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-hydroxy-8-methyl-3,4-dihydroquinolin-2(1H)-one, and what key reaction conditions influence yield?

  • Methodology : The synthesis typically involves cyclization of α,β-unsaturated N-arylamides via photoredox catalysis or transition-metal-catalyzed reactions (e.g., palladium or nickel). Key steps include alkylation of precursors (e.g., chloroalkylamine salts) in polar solvents like DMF under basic conditions (K₂CO₃), followed by nitro group reduction using Raney nickel/hydrazine hydrate or Pd/C under H₂. Purification via column chromatography (NH₃/MeOH:CH₂Cl₂) ensures high purity .
  • Critical Factors : Solvent choice (DMF for alkylation, MeOH for reductions), reaction time (20 min for reductions, days for catalytic hydrogenation), and substituent positioning (8-methyl may require regioselective bromination/oxidation) .

Q. How is structural characterization of this compound performed in academic research?

  • Methodology : Use ¹H/¹³C NMR to confirm substituent positions (e.g., δ 6.86–8.13 ppm for aromatic protons, δ 2.01–3.05 ppm for methyl/amine groups). Mass spectrometry (ESI-MS or EI-MS) verifies molecular weight (e.g., m/z 177.20 for the base structure). HPLC with chiral columns resolves enantiomers, while X-ray crystallography may confirm stereochemistry in crystalline derivatives .

Q. What preliminary biological assays are recommended for screening 6-hydroxy-8-methyl derivatives?

  • Methodology : Conduct enzyme inhibition assays (e.g., nitric oxide synthase isoforms nNOS/eNOS) using fluorometric or radiometric methods. For CNS applications, evaluate binding to NMDA receptor subunits (GluN2b) or GABAₐ receptors via radioligand displacement. Anticancer activity can be assessed via cell viability assays (e.g., MTT) against glioblastoma models .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzymatic inhibition data across assay systems for 6-hydroxy-8-methyl derivatives?

  • Methodology : Perform orthogonal assays (e.g., kinetic vs. equilibrium binding) to validate target engagement. Use molecular dynamics simulations to assess conformational flexibility of the 8-methyl group, which may sterically hinder binding in rigid enzyme pockets. Compare IC₅₀ values under varied pH/buffer conditions to identify assay-specific artifacts .
  • Case Study : Fluoro-substituted analogs at the 8-position showed reduced nNOS affinity due to restricted side-chain flexibility, suggesting steric effects from 8-methyl could similarly modulate activity .

Q. What computational strategies predict the binding interactions of this compound with therapeutic targets like VEGFR2?

  • Methodology : Employ molecular docking (AutoDock Vina, Glide) to model interactions between the quinolinone core and VEGFR2's kinase domain. Validate with molecular dynamics (GROMACS) to simulate binding stability. Pharmacophore modeling identifies critical features (e.g., hydrogen-bond acceptors at C6-hydroxy, hydrophobic interactions with 8-methyl) .
  • Example : Dihydroquinolinone analogs demonstrated strong VEGFR2 binding via π-π stacking with Phe1047 and hydrogen bonding with Glu885 .

Q. How can regioselectivity be optimized during substituent introduction in dihydroquinolinone synthesis?

  • Methodology : Use directing groups (e.g., Boc-protected amines) to control electrophilic substitution at C6/C8. For 8-methyl introduction, employ Friedel-Crafts alkylation with methyl iodide/AlCl₃ or Suzuki coupling with methylboronic acids. Protect the 6-hydroxy group with TBSCl to prevent undesired side reactions .
  • Case Study : Photoredox cyclization of N-arylcinnamamides with aliphatic aldehydes selectively installed alkyl groups at C8 .

Q. How do 6-hydroxy and 8-methyl groups influence pharmacokinetic properties compared to other dihydroquinolinones?

  • Methodology : Assess logP (octanol-water partition) to evaluate lipophilicity enhancement from 8-methyl. Use Caco-2 cell monolayers for permeability studies. Compare metabolic stability via liver microsome assays: the 6-hydroxy group may increase Phase II conjugation (glucuronidation), while 8-methyl could reduce CYP450-mediated oxidation .
  • Data : Analogous 8-fluoro derivatives showed 6-fold lower nNOS potency than unsubstituted analogs, highlighting steric/electronic impacts .

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